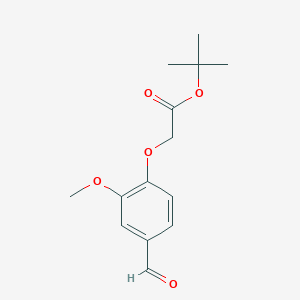

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of tert-butyl compounds can involve multiple steps, including acylation, sulfonation, and substitution, as seen in the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate . Another example is the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate from L-cystine, which includes steps such as acetonization, Boc protection, and N-methoxy-N-methyl amidation . These methods could potentially be adapted for the synthesis of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate.

Molecular Structure Analysis

The molecular structure of tert-butyl compounds can be complex, with the possibility of disordered substituents as seen in the structure of 2-hydroxymethyl-4-tert-butylphenol . Intramolecular interactions, such as hydrogen bonds, play a significant role in the stability and conformation of these molecules .

Chemical Reactions Analysis

Tert-butyl compounds can undergo various chemical reactions, including electrochemical oxidation. For instance, the electrochemical oxidation of 2,6-di-tert-butyl-4-isopropylphenol leads to products derived from intermediate phenoxy radicals or phenoxonium ions . Similarly, the oxidation of 2,4,6-tri-tert-butylphenol involves the formation of stable phenoxy radicals and phenoxonium ions . These reactions can provide insights into the reactivity of tert-butyl groups attached to a phenoxy moiety.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl compounds can be influenced by their molecular structure. For example, the presence of tert-butyl groups can affect the solubility and steric hindrance of the molecule . The electrochemical properties, such as ease of oxidation, are also important characteristics of these compounds . The thermal, X-ray, and DFT analyses of tert-butyl compounds provide detailed information about their stability and electronic structure .

Applications De Recherche Scientifique

Antimicrobial Activities

One of the notable applications of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate derivatives is in the field of antimicrobial research. Studies have shown that derivatives of this compound, such as phenoxy acetic acid derivatives, exhibit significant antimicrobial activities. This includes activity against Mycobacterium tuberculosis H 37 Rv, highlighting its potential in developing new anti-mycobacterial agents (Yar, Siddiqui, & Ali, 2006).

Chemical Synthesis and Catalysis

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate and its derivatives are also significant in chemical synthesis. They are involved in various reactions like oxidation, nitration, and electrochemical processes. For instance, the electrochemical oxidation of related compounds in methanol has been studied, revealing insights into the reaction mechanisms and potential applications in synthesis (Nematollahi & Golabi, 2000). Moreover, the compound's derivatives play a role in catalysis, such as in the alkylation reaction of phenol and tert-butyl alcohol (Zhang et al., 2022).

Pharmacological Research

In the realm of pharmacology, derivatives of tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate are being explored for their potential medicinal applications. This includes the investigation of their properties as anti-mycobacterial agents, demonstrating the breadth of research being conducted on this compound and its derivatives (Shaharyar, Siddiqui, & Ali, 2006).

Analytical Chemistry

This compound and its related substances also find applications in analytical chemistry. For example, the derivatives are used in the gas chromatographic profiling method for the quantitative determination of various metabolites in urine, demonstrating their utility in analytical methodologies (Muskiet, Stratingh, Stob, & Wolthers, 1981).

Safety and Hazards

Propriétés

IUPAC Name |

tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O5/c1-14(2,3)19-13(16)9-18-11-6-5-10(8-15)7-12(11)17-4/h5-8H,9H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPUMPFSVDVRBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1)C=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(4-formyl-2-methoxyphenoxy)acetate | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Bromo-4-(morpholin-4-yl)phenyl]ethan-1-one](/img/structure/B2538970.png)

![[(3-Methylphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2538973.png)

![2-Methyl-2-[N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]propanoic acid](/img/structure/B2538979.png)

![[2-[N-(Cyanomethyl)anilino]-2-oxoethyl] 2-(2-bicyclo[2.2.1]heptanyl)acetate](/img/structure/B2538984.png)

![tert-Butyl 5-formyl-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2538988.png)

![8-(4-Bromophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2538990.png)

![3-(3-Fluoro-5-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2538991.png)

![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2538992.png)